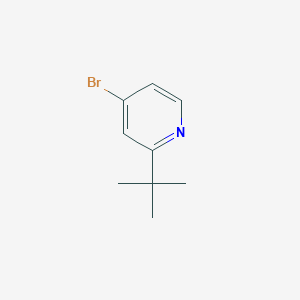

4-Bromo-2-tert-butylpyridine

説明

Significance of Halogenated Pyridines in Organic Synthesis

Halogenated pyridines are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. researchgate.netresearchgate.net The presence of a halogen atom on the electron-deficient pyridine (B92270) ring provides a reactive handle for a variety of chemical transformations. These compounds serve as versatile starting materials for nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions, allowing for the construction of complex molecular architectures. morressier.comnih.gov The development of selective halogenation methods has been a significant area of research, as the position of the halogen dramatically influences the molecule's subsequent reactivity and the properties of the final product. researchgate.netresearchgate.net

Role of 4-Bromo-2-tert-butylpyridine within Substituted Pyridine Derivatives

Within the diverse family of substituted pyridines, this compound is a compound whose reactivity is defined by the interplay of its two substituents. The bromine atom at the 4-position serves as a key functional group, primarily acting as a leaving group in various cross-coupling reactions. The tert-butyl group at the 2-position exerts a significant steric influence. nih.gov This bulky group can affect the reactivity of the nearby nitrogen atom and the adjacent positions on the pyridine ring, often directing reactions to occur at the C4-position with high regioselectivity. nih.govresearchgate.net This combination of a reactive site (C-Br bond) and a sterically directing group makes this compound a valuable and specific tool for the controlled synthesis of highly substituted pyridine-containing molecules.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-bromo-2-tert-butylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN/c1-9(2,3)8-6-7(10)4-5-11-8/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYDNNSUVMFKJJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC=CC(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40671697 | |

| Record name | 4-Bromo-2-tert-butylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40671697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1086381-30-7 | |

| Record name | 4-Bromo-2-(1,1-dimethylethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1086381-30-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-tert-butylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40671697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Properties of 4 Bromo 2 Tert Butylpyridine

Synthetic Routes

The synthesis of this compound typically proceeds via the electrophilic bromination of 2-tert-butylpyridine (B1266198). In this reaction, the electron-donating nature of the tert-butyl group activates the pyridine (B92270) ring towards electrophilic attack. The steric bulk of the tert-butyl group at the C2 position hinders substitution at the adjacent C3 position, favoring bromination at the C4 and C6 positions. By controlling the reaction conditions, such as the choice of brominating agent (e.g., N-Bromosuccinimide or bromine) and temperature, the selective formation of the 4-bromo isomer can be achieved. Purification from potential di-brominated byproducts is often accomplished using chromatographic techniques.

Physical and Chemical Properties

The distinct physical and chemical characteristics of this compound are summarized in the table below. These properties are essential for its handling, reaction setup, and purification.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1086381-30-7 |

| Molecular Formula | C₉H₁₂BrN |

| Molecular Weight | 214.10 g/mol |

| Appearance | Yellow to brown liquid or solid |

| Boiling Point | 220.5 ± 20.0 °C (Predicted) |

| Density | 1.293 ± 0.06 g/cm³ (Predicted) |

| pKa | 4.49 ± 0.10 (Predicted) |

(Data sourced from multiple chemical suppliers and databases). msu.edusciengine.com

Reaction Mechanisms and Reactivity Profile of 4 Bromo 2 Tert Butylpyridine

Nucleophilic Substitution Reactions

The presence of a bromine atom on the pyridine (B92270) ring makes 4-Bromo-2-tert-butylpyridine a suitable substrate for nucleophilic substitution reactions. lookchem.com These reactions involve the displacement of the bromide ion by a nucleophile, leading to the formation of a new bond.

Activation of the bromine atom as a leaving group.

The bromine atom at the 4-position of the pyridine ring is a good leaving group, a property that is fundamental to its participation in nucleophilic substitution reactions. The electron-withdrawing nature of the nitrogen atom in the pyridine ring contributes to the polarization of the carbon-bromine bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. evitachem.comiust.ac.ir The stability of the resulting bromide anion further facilitates its departure. The mechanism of action in these reactions involves the activation of the bromine atom, which enhances its ability to be displaced by an incoming nucleophile.

Substitution with various nucleophiles (e.g., amines, thiols).

This compound readily undergoes substitution reactions with a variety of nucleophiles, including amines and thiols. evitachem.com These reactions typically proceed under conditions that facilitate the displacement of the bromide. For instance, the reaction with amines can lead to the formation of 4-amino-2-tert-butylpyridine derivatives, while reaction with thiols can yield 4-thio-2-tert-butylpyridine compounds. The steric hindrance provided by the tert-butyl group at the 2-position can influence the reactivity and selectivity of these substitution reactions. cymitquimica.com

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Amine | Sodium amide | 4-Amino-2-tert-butylpyridine derivative |

| Thiol | Thiourea | 4-Thio-2-tert-butylpyridine derivative |

This table is generated based on common nucleophilic substitution patterns for halopyridines and may not represent specific documented reactions of this compound.

Cross-Coupling Reactions

Cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. This compound is an excellent substrate for several important palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura coupling reactions.

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. nih.govchemistry.coach this compound can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by an aryl or vinyl group from the organoboron reagent. These reactions are crucial for the synthesis of biaryl and vinylpyridine derivatives, which are important structural motifs in many biologically active molecules. nih.gov The reaction typically requires a palladium catalyst, such as Pd(PPh₃)₄, and a base like potassium carbonate.

Heck coupling reactions.

The Heck coupling reaction involves the palladium-catalyzed reaction of an unsaturated halide (or triflate) with an alkene to form a substituted alkene. this compound can undergo Heck coupling reactions, allowing for the introduction of vinyl groups at the 4-position of the pyridine ring. This reaction provides a direct method for the synthesis of styrylpyridine derivatives and other vinyl-substituted pyridines.

Formation of carbon-carbon bonds with aryl or vinyl groups.

Both Suzuki-Miyaura and Heck coupling reactions are pivotal in forming new carbon-carbon bonds, enabling the connection of aryl or vinyl groups to the pyridine ring of this compound. chemistry.coach In Suzuki-Miyaura coupling, an aryl or vinyl boronic acid or ester is used as the coupling partner. nih.gov In Heck coupling, an alkene serves as the source of the vinyl group. These transformations are highly valued for their ability to construct complex molecular architectures from simpler starting materials. smolecule.com

Table 2: Overview of Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Bond Formed | Catalyst System (Typical) |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | C-C (Aryl/Vinyl) | Palladium catalyst, Base |

| Heck | Alkene | C-C (Vinyl) | Palladium catalyst, Base |

This table provides a general overview of the cross-coupling reactions and typical catalyst systems involved.

Amination Reactions and Pyridyne Intermediates

The reaction of halopyridines with strong bases like potassium amide (KNH₂) in liquid ammonia (B1221849) is a classic method for nucleophilic substitution, often proceeding through highly reactive didehydropyridine (pyridyne) intermediates. researchgate.netscribd.com

The reaction of this compound with potassium amide in liquid ammonia is expected to proceed via an elimination-addition mechanism. This involves the deprotonation of a ring hydrogen, elimination of the bromide ion to form a pyridyne intermediate, followed by the addition of the amide nucleophile.

Studies on closely related isomers, such as 5-bromo-2-tert-butylpyridine, have shown that amination with potassium amide in liquid ammonia leads to the formation of a mixture of amino-substituted products. researchgate.netresearchgate.net This occurs through the formation of a 3,4-didehydropyridine (B15485652) intermediate. By analogy, the reaction of this compound would likely yield a mixture of 3-amino-2-tert-butylpyridine and 4-amino-2-tert-butylpyridine.

The initial step is the abstraction of a proton by the strong amide base. In the case of this compound, a proton can be removed from either the C-3 or C-5 position. However, the C-3 proton is more acidic due to the inductive electron-withdrawing effect of the adjacent nitrogen atom.

| Starting Material | Reagents | Proposed Intermediates | Expected Products |

| This compound | KNH₂ / liq. NH₃ | 2-tert-Butyl-3,4-pyridyne | 3-Amino-2-tert-butylpyridine, 4-Amino-2-tert-butylpyridine |

This table is based on the expected reactivity by analogy with other bromopyridines, as direct experimental data for this specific reaction is not widely published.

The elimination of HBr from this compound can theoretically lead to two different pyridyne intermediates, depending on which proton is removed:

2-tert-Butyl-3,4-pyridyne: This intermediate is formed by the removal of the proton at the C-3 position, followed by the elimination of the bromide ion. This is considered the more likely pathway due to the higher acidity of the C-3 proton, which is adjacent to the ring nitrogen. researchgate.netresearchgate.net

4-Bromo-5,6-didehydro-2-tert-butylpyridine: This would result from the deprotonation at C-5. This pathway is generally less favored.

Once the predominant 2-tert-butyl-3,4-pyridyne intermediate is formed, the addition of the ammonia nucleophile can occur at either C-3 or C-4. This non-selective addition leads to the formation of a mixture of the corresponding aminopyridines. The regioselectivity of the nucleophilic addition is influenced by the electronic and steric effects of the substituents on the pyridyne ring.

The course of the amination reaction is significantly directed by the substituents and the nitrogen heteroatom:

Nitrogen Heteroatom: The electronegative nitrogen atom polarizes the pyridine ring, influencing the acidity of adjacent protons and the stability of charged intermediates. It strongly favors the formation of the 3,4-pyridyne intermediate by acidifying the C-3 proton. researchgate.net

tert-Butyl Group: Located at the 2-position, the tert-butyl group exerts two main effects:

Steric Hindrance: Its large size can sterically hinder the approach of the nucleophile to the C-3 position of the pyridyne intermediate. This could potentially favor the formation of the 4-amino-2-tert-butylpyridine product.

Electronic Effect: As an electron-donating group, it can influence the electron distribution in the pyridyne intermediate, affecting the regioselectivity of the amide ion addition.

Impact of the tert-Butyl Group on Reaction Selectivity and Rate

The tert-butyl group at the C-2 position plays a crucial role in governing the reactivity of this compound. Its influence is a combination of steric and electronic factors.

Steric Hindrance: The bulkiness of the tert-butyl group provides significant steric shielding to the adjacent positions (N-1 and C-3). This steric hindrance can decrease the rate of reactions that require attack at these positions. For instance, in nucleophilic substitution reactions on the pyridyne intermediate, the approach to C-3 is more hindered than the approach to C-4.

Electronic Effects: The tert-butyl group is weakly electron-donating through an inductive effect. This can slightly increase the electron density of the pyridine ring, potentially deactivating it towards nucleophilic attack compared to an unsubstituted pyridine, but this effect is generally less significant than its steric influence.

| Feature | Impact on Reactivity |

| Steric Bulk | Hinders access to the C-3 and N-1 positions, potentially slowing down reactions at these sites and directing attack to less hindered positions like C-4. |

| Inductive Effect | Weakly electron-donating, slightly increasing electron density on the ring. |

Oxidation and Reduction Transformations

Oxidation: The pyridine nitrogen can be oxidized to form an N-oxide using oxidizing agents such as peracetic acid or m-CPBA. The N-oxide derivative would exhibit different reactivity compared to the parent pyridine, often facilitating electrophilic substitution on the ring. Stronger oxidizing agents like potassium permanganate (B83412) could potentially lead to the degradation of the pyridine ring, depending on the reaction conditions.

Reduction: The bromine atom can be removed via reductive dehalogenation using various reducing agents, such as hydrogen gas with a palladium catalyst or reducing agents like lithium aluminum hydride, to yield 2-tert-butylpyridine (B1266198). Catalytic hydrogenation under more forcing conditions could also potentially reduce the pyridine ring itself to the corresponding piperidine (B6355638) derivative, although this typically requires high pressures and specific catalysts.

Advanced Characterization and Computational Investigations

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are fundamental tools for the unambiguous determination of the molecular structure of 4-Bromo-2-tert-butylpyridine. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide critical information about the connectivity and chemical environment of atoms, while X-ray diffraction offers a definitive view of the molecule's three-dimensional arrangement in a crystal lattice.

Nuclear Magnetic Resonance (NMR) spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the carbon-hydrogen framework of this compound. By analyzing the chemical shifts (δ), coupling constants (J), and integration of signals in both ¹H and ¹³C NMR spectra, the precise connectivity and electronic environment of each atom can be determined.

In the ¹H NMR spectrum, the tert-butyl group is expected to exhibit a sharp singlet, typically in the upfield region (around δ 1.3 ppm), due to the nine equivalent protons. The protons on the pyridine (B92270) ring will appear as distinct signals in the aromatic region (δ 7.0-8.5 ppm). Due to the substitution pattern, the three ring protons are in different chemical environments and are expected to show characteristic splitting patterns (e.g., doublet, doublet of doublets) arising from spin-spin coupling. For instance, in the related compound 2-(4-bromophenyl)pyridine (B1270735), the pyridine protons appear at δ 8.71, 7.77-7.65, and 7.26-7.21 ppm. rsc.org

The ¹³C NMR spectrum provides information on the carbon skeleton. The tert-butyl group will show two distinct signals: one for the quaternary carbon and one for the three equivalent methyl carbons. The five carbons of the pyridine ring will also appear as separate signals, with the carbon atom bonded to the bromine atom (C4) being significantly influenced by the halogen's electronegativity and heavy atom effect. The chemical shift of the carbon attached to bromine is typically shifted to a lower field. For comparison, the ¹³C NMR signals for 2-(4-bromophenyl)pyridine are observed at δ 156.2, 149.7, 138.2, 136.8, 131.8, 128.4, 123.4, 122.4, and 120.3 ppm. rsc.org

Table 1: Representative ¹H and ¹³C NMR Data for Brominated Pyridine Derivatives This table presents data from analogous compounds to illustrate expected NMR characteristics for this compound.

| Compound | Nucleus | Chemical Shifts (δ, ppm) |

|---|---|---|

| 2-(4-Bromophenyl)pyridine rsc.org | ¹H NMR | 8.71–8.63 (m, 1H), 7.90–7.83 (m, 2H), 7.77–7.65 (m, 2H), 7.62–7.55 (m, 2H), 7.26–7.21 (m, 1H) |

| ¹³C NMR | 156.2, 149.7, 138.2, 136.8, 131.8, 128.4, 123.4, 122.4, 120.3 | |

| 4-Bromo-2-methylpyridine chemicalbook.com | ¹H NMR | Signals typically observed in regions for aromatic protons and a methyl singlet. |

Infrared (IR) spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is expected to show a combination of bands characteristic of a substituted pyridine ring and a tert-butyl group.

Key expected absorption bands include:

C-H stretching vibrations: The aromatic C-H stretching bands from the pyridine ring typically appear above 3000 cm⁻¹. The aliphatic C-H stretching from the tert-butyl group is expected in the 2970-2870 cm⁻¹ region. researchgate.net

C=C and C=N stretching vibrations: The characteristic ring stretching vibrations of the pyridine moiety are expected in the 1600-1400 cm⁻¹ region. These bands are indicative of the aromatic system.

C-Br stretching vibration: The C-Br stretching frequency is typically found in the lower frequency "fingerprint" region of the spectrum, usually between 600 and 500 cm⁻¹. This band can be a key indicator of the bromine substitution.

tert-Butyl group vibrations: The tert-butyl group will show characteristic C-H bending vibrations, often seen around 1390 cm⁻¹ and 1365 cm⁻¹.

In a study of 2-amino-5-chloropyridine, aromatic C-H stretching was observed at 3062 cm⁻¹, while ring stretching modes were found around 1626 cm⁻¹. core.ac.uk Similarly, analysis of 6-bromopyridine-2-carbaldehyde (B14951) identified characteristic bands for the bromopyridine moiety at 1577, 1451, and 1417 cm⁻¹. mdpi.com

Table 2: Expected IR Absorption Bands for this compound This table is based on characteristic vibrational frequencies for similar functional groups.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Pyridine Ring |

| Aliphatic C-H Stretch | 2970-2870 | tert-Butyl Group |

| C=C / C=N Ring Stretch | 1600-1400 | Pyridine Ring |

| tert-Butyl C-H Bend | ~1390 and ~1365 | tert-Butyl Group |

| C-Br Stretch | 600-500 | Bromo-Pyridine |

X-ray Diffraction Studies for solid-state structures

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. wikipedia.org This technique provides accurate measurements of bond lengths, bond angles, and intermolecular interactions within the crystal lattice. nih.gov

A typical X-ray diffraction study would reveal:

The exact bond lengths of C-C, C-N, C-H, and C-Br bonds.

The bond angles within the pyridine ring and the tert-butyl group.

The dihedral angle between the plane of the pyridine ring and the substituents.

Intermolecular interactions, such as π-π stacking or halogen bonding, which govern the crystal packing.

In the crystal structure of 4-([2,2':6',2''-terpyridin]-4'-yl)phenol, the geometry was found to be nearly coplanar, with small dihedral angles between the various rings, and the crystal packing was stabilized by hydrogen bonds and π-π stacking interactions. redalyc.org For this compound, one would expect to determine the precise orientation of the tert-butyl group relative to the brominated ring and identify any significant intermolecular forces.

Table 3: Representative Crystallographic Data from a Related Structure Data from 2-tert-butyl-1,3-thiazolo[4,5-b]pyridine illustrates typical parameters obtained from X-ray diffraction. researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 9.4606 (3) |

| b (Å) | 9.7999 (3) |

| c (Å) | 11.1155 (4) |

| Volume (ų) | 1030.55 (6) |

Computational Chemistry Studies

Computational chemistry serves as a powerful complement to experimental data, allowing for the calculation of molecular properties and the investigation of reaction mechanisms at the atomic level.

Density Functional Theory (DFT) calculations for molecular properties

Density Functional Theory (DFT) is a widely used computational method to predict the electronic structure and properties of molecules. nih.gov DFT calculations can provide optimized molecular geometries, vibrational frequencies, and electronic properties such as the distribution of electron density and the energies of molecular orbitals.

For this compound, DFT calculations, often using a basis set like B3LYP/6-311G(d,p), could be employed to:

Optimize the molecular geometry: This provides theoretical bond lengths and angles that can be compared with experimental X-ray data.

Calculate vibrational frequencies: The computed IR spectrum can aid in the assignment of experimental IR bands. nih.gov

Determine electronic properties: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability. nih.gov

Map the electrostatic potential (ESP): The ESP surface reveals the electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack.

Studies on substituted 2,2'-bipyridines have shown that substituents like bromine alter electronic and structural properties, with a general reduction in the HOMO-LUMO energy gap upon substitution. researchgate.net Such calculations for this compound would quantify the electronic influence of both the bromo and tert-butyl groups on the pyridine ring.

Table 4: Representative Molecular Properties from DFT Calculations on Substituted Pyridines This table illustrates typical data obtained from DFT studies on related molecules.

| Calculated Property | Significance | Example Finding for a Brominated Imidazopyridine nih.gov |

|---|---|---|

| Optimized Geometry | Predicts bond lengths and angles. | Good agreement with experimental X-ray data. |

| HOMO Energy | Indicates electron-donating ability. | HOMO-LUMO gap found to be 4.343 eV. |

| LUMO Energy | Indicates electron-accepting ability. | |

| Vibrational Frequencies | Correlates with experimental IR/Raman spectra. | Aids in the assignment of spectral bands. |

Investigation of reaction pathways and transition states

Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the investigation of reaction mechanisms, intermediates, and transition states. For this compound, this could involve studying its behavior in reactions such as nucleophilic aromatic substitution (SNAr).

A particularly relevant reaction pathway for bromopyridines is elimination-addition via a pyridyne intermediate. Mechanistic studies on the base-catalyzed isomerization of 3-bromopyridines to 4-bromopyridines have shown that the reaction proceeds through a 3,4-pyridyne intermediate. nih.govrsc.orgrsc.org The subsequent nucleophilic attack on this highly reactive intermediate determines the final product distribution.

Computational investigations for a reaction involving this compound would typically involve:

Locating transition state structures: Identifying the highest energy point along the reaction coordinate.

Calculating activation energies: Determining the energy barrier that must be overcome for the reaction to proceed.

Modeling intermediates: Characterizing the structure and stability of transient species like a pyridyne.

By modeling the reaction pathway, researchers can understand the factors controlling reaction rates and regioselectivity. For example, calculations could predict whether a nucleophile would preferentially attack at the C3 or C4 position of the pyridyne derived from this compound, providing fundamental insights into its reactivity.

Prediction of Electronic and Steric Effects on Reactivity

The unique substitution pattern of this compound, featuring a bulky alkyl group and a halogen, creates a distinct electronic and steric environment that dictates its chemical behavior. Computational chemistry provides a powerful lens through which to predict how these substituent effects modulate the reactivity of the pyridine ring.

Electronic Effects:

The electronic nature of the substituents significantly influences the electron density distribution within the pyridine ring, which in turn affects its susceptibility to electrophilic and nucleophilic attack.

Tert-butyl Group: The tert-butyl group at the 2-position is a weak electron-donating group (EDG) through an inductive effect (+I). This effect slightly increases the electron density of the pyridine ring, which would generally be expected to enhance its reactivity towards electrophiles.

Bromo Group: Conversely, the bromine atom at the 4-position exerts a dual electronic influence. It is an electron-withdrawing group through its inductive effect (-I) due to its high electronegativity. However, it can also act as a weak electron-donating group through resonance (+R) by sharing its lone pair electrons with the aromatic system. In halogens, the inductive effect typically outweighs the resonance effect, leading to a net deactivation of the aromatic ring towards electrophilic substitution.

Computational methods such as Density Functional Theory (DFT) are frequently employed to quantify these effects. Key parameters that can be calculated to predict reactivity include:

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution. For this compound, it is predicted that the regions of highest negative potential (most electron-rich) would be localized on the nitrogen atom, making it the primary site for protonation and alkylation. The electron-withdrawing nature of the bromine atom would lead to a more positive electrostatic potential in its vicinity.

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial indicators of reactivity. A higher HOMO energy suggests greater nucleophilicity and susceptibility to electrophilic attack. A lower LUMO energy indicates greater electrophilicity and susceptibility to nucleophilic attack. The presence of the electron-withdrawing bromine atom is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted pyridine. The HOMO-LUMO energy gap is a predictor of the molecule's kinetic stability.

Steric Effects:

The most significant predictor of reactivity for this compound is the profound steric hindrance imposed by the tert-butyl group at the 2-position.

Steric Shielding: The bulky tert-butyl group physically obstructs the approach of reagents to the adjacent nitrogen atom and the C3 position of the pyridine ring. This steric hindrance can dramatically slow down or even prevent reactions that would otherwise be electronically favored at these positions.

Directing Effect: This steric hindrance has a powerful directing effect on incoming reagents. For instance, in reactions involving nucleophilic attack on the pyridine ring or on a metal catalyst in cross-coupling reactions, the less hindered positions (C4, C5, and C6) are more accessible. This makes the C-Br bond at the 4-position the most likely site for reactions such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). The steric bulk of the tert-butyl group effectively channels the reactivity towards the 4-position.

Predicted Reactivity:

Based on the interplay of these electronic and steric factors, the following reactivity patterns for this compound can be predicted:

Nucleophilic Aromatic Substitution (SNAr): The C-Br bond at the 4-position is the primary site for SNAr reactions. The electron-withdrawing nature of the pyridine nitrogen and the bromine atom polarizes the C-Br bond, making the C4 carbon electrophilic and susceptible to attack by strong nucleophiles. The steric hindrance from the tert-butyl group prevents competing reactions at other positions.

Metal-Catalyzed Cross-Coupling Reactions: The compound is an excellent substrate for various cross-coupling reactions. The C-Br bond provides a reactive handle for oxidative addition to a metal catalyst (e.g., Palladium(0)). The steric bulk of the tert-butyl group can influence the efficiency of the catalytic cycle but ultimately directs the coupling to occur at the 4-position.

Reactions at Nitrogen: While the nitrogen atom is electronically the most nucleophilic site, its reactivity is significantly tempered by the steric hindrance from the adjacent tert-butyl group. Reactions requiring the unhindered approach of a bulky electrophile to the nitrogen lone pair would be significantly slower compared to less hindered pyridines.

Hypothetical Computational Data:

While specific experimental or calculated data for this compound is not available, a hypothetical data table based on general principles and data for similar compounds would likely resemble the following. These values are for illustrative purposes to demonstrate what a computational study would reveal.

| Parameter | Predicted Value/Observation | Implication on Reactivity |

| Electronic Parameters | ||

| Mulliken Charge on N | Negative | Primary site for protonation, but sterically hindered. |

| Mulliken Charge on C4 | Positive | Electrophilic site, susceptible to nucleophilic attack. |

| HOMO Energy | Lower than 2-tert-butylpyridine (B1266198) | Ring is deactivated towards electrophilic attack. |

| LUMO Energy | Lower than 2-tert-butylpyridine | Ring is activated towards nucleophilic attack. |

| HOMO-LUMO Gap | Moderate | Indicates reasonable kinetic stability. |

| Steric Parameters | ||

| Tolman Cone Angle (effective) | Large | Significant steric hindrance around the N and C3 positions. |

| Accessibility of C4-Br bond | High | Most accessible site for reagent attack. |

Applications As a Synthetic Building Block and in Coordination Chemistry

Precursor in Organic Synthesis for Complex Molecules

The unique structural characteristics of 4-Bromo-2-tert-butylpyridine make it an important starting material in the synthesis of diverse organic molecules. Halogenated pyridines, in general, are crucial intermediates for creating pharmaceuticals, agrochemicals, and advanced materials. The carbon-halogen bond acts as a handle for introducing new functional groups and building complex molecular frameworks.

In medicinal chemistry and pharmaceutical manufacturing, halogenated heterocyclic compounds are fundamental building blocks for the synthesis of Active Pharmaceutical Ingredients (APIs). nbinno.com this compound serves as a key precursor for various pharmaceutical intermediates. The bromine atom can be readily displaced or participate in transition-metal-catalyzed cross-coupling reactions, enabling the attachment of a wide array of molecular fragments. nbinno.com This versatility allows chemists to construct the complex heterocyclic scaffolds found in many modern therapeutic agents. The tert-butyl group provides steric bulk, which can influence the molecule's conformation and its interaction with biological targets, a critical aspect in drug design. nbinno.com

Similar to its role in pharmaceuticals, this compound is a valuable intermediate in the agrochemical industry. The development of new pesticides and herbicides often relies on the synthesis of novel, highly substituted pyridine (B92270) derivatives. The reactivity of the C4-bromine atom allows for the systematic modification of the pyridine core to optimize biological activity and other essential properties of agrochemical candidates.

This compound is an excellent substrate for creating highly substituted pyridine derivatives. The bromine atom at the 4-position acts as a leaving group in numerous cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are powerful methods for forming new carbon-carbon bonds. nbinno.com This reactivity facilitates the introduction of various substituents onto the pyridine ring. Furthermore, the steric hindrance from the tert-butyl group at the C2 position can direct these reactions to occur with high regioselectivity at the C4-position. This controlled functionalization is essential for synthesizing complex heterocyclic systems, such as substituted bipyridines, which are important ligands in catalysis and materials science. nih.gov The development of modular methods for pyridine synthesis underscores the importance of versatile building blocks like this compound. nih.gov

Table 1: Synthetic Reactions Utilizing this compound

| Reaction Type | Reagents/Catalysts | Resulting Structure |

|---|---|---|

| Suzuki Coupling | Arylboronic acids, Palladium catalyst | Aryl-substituted pyridines |

| Heck Coupling | Alkenes, Palladium catalyst | Alkenyl-substituted pyridines |

| Sonogashira Coupling | Terminal alkynes, Palladium/Copper catalysts | Alkynyl-substituted pyridines |

Derivatization and Functionalization Strategies

The strategic placement of the bromo and tert-butyl groups on the pyridine ring allows for a wide range of derivatization and functionalization strategies, enabling the creation of novel and diverse molecular structures.

The ability of this compound to undergo various chemical transformations is key to generating diversified molecular designs. By employing different coupling partners in palladium-catalyzed reactions or a variety of nucleophiles in substitution reactions, a library of compounds with distinct functionalities can be synthesized from this single precursor. This modular approach is highly valuable in fields like drug discovery and materials science, where systematic structural modifications are necessary to fine-tune a molecule's properties. For instance, the synthesis of substituted 2,2′-bipyridines through the coupling of 2-halopyridines demonstrates how such building blocks lead to important ligands for transition-metal catalysis. nih.gov

Bromo-substituted heterocyclic compounds are valuable precursors in the synthesis of complex macrocycles like chlorins and bacteriochlorins. researchgate.net These reduced porphyrin derivatives are significant in various applications, including as photosensitizers in photodynamic therapy. researchgate.netnih.gov The synthesis of these large, intricate scaffolds often begins with smaller, functionalized building blocks. Bromo-substituted hydrodipyrrins, for example, are crucial precursors for creating synthetic bromo-chlorins and bromo-bacteriochlorins. researchgate.net These brominated macrocycles, in turn, serve as versatile substrates for further derivatization, allowing for the creation of diverse molecular designs. researchgate.netosti.gov The introduction of a bromine atom provides a reactive handle for subsequent modifications, a strategy that highlights the importance of bromo-substituted precursors in this area of complex molecule synthesis. researchgate.netosti.gov

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Chlorin |

| Bacteriochlorin |

| Hydrodipyrrin |

Introduction of New Functional Groups

The chemical architecture of this compound, featuring a reactive bromine atom at the 4-position and a sterically influential tert-butyl group at the 2-position, establishes it as a valuable synthetic building block in organic chemistry. The bromine atom serves as a key functional group, primarily functioning as a leaving group in various cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds.

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions. For instance, it can undergo Heck coupling reactions, which facilitate the introduction of vinyl groups at the 4-position of the pyridine ring. This provides a direct pathway for synthesizing styrylpyridine derivatives. Similarly, Suzuki-Miyaura coupling reactions enable the connection of aryl groups to the pyridine ring, significantly expanding the molecular complexity and allowing for the construction of highly substituted pyridine-containing molecules.

Beyond carbon-carbon bond formation, the bromine atom can be displaced through nucleophilic substitution reactions. In these processes, the bromide ion is replaced by a nucleophile, leading to the formation of a new bond and the introduction of diverse functional groups at the 4-position. The significant steric bulk of the tert-butyl group at the C2 position often directs these reactions to occur with high regioselectivity at the C4-position.

Role as a Ligand in Coordination Chemistry

The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons, allowing it to act as a Lewis base and coordinate to metal centers. This makes it a useful ligand in the field of coordination chemistry, where it can be used to assemble complex molecular structures. tamu.eduresearchgate.net

This compound and its derivatives readily form coordination complexes with various transition metals. Research has demonstrated the formation of a novel non-centrosymmetric compound, 4-tert-butyl-pyridinium tetrachloridocuprate(II), with the formula (C₉H₁₄N)₂[CuCl₄]. researchgate.netsemanticscholar.org In this hybrid material, the inorganic complex anions ([CuCl₄]²⁻) are combined with organic 4-tert-butyl-pyridinium cations. researchgate.net

X-ray diffraction analysis of this complex revealed that the [CuCl₄]²⁻ anions adopt a geometry that is intermediate between a tetrahedron and a square planar structure. semanticscholar.org This distortion from ideal geometry is influenced by interactions with the organic cation. semanticscholar.org The structure is stabilized by a three-dimensional network of hydrogen bonds. semanticscholar.org The ability of tert-butylated pyridine ligands to coordinate with other transition metals, such as Iron(II), has also been explored, often in the context of more complex polypyridyl ligand systems where the tert-butyl groups influence the properties of the resulting complex. researchgate.net

| Parameter | Anion 1: [Cu(1)Cl₄]²⁻ | Anion 2: [Cu(2)Cl₄]²⁻ | Description |

|---|---|---|---|

| DI(Cl–Cu) | 0.0072 | 0.0054 | Distortion index for Cu-Cl bond lengths. |

| DI(Cl–Cl) | 0.1016 | 0.1210 | Distortion index for Cl-Cl distances. |

| DI(Cl–Cu–Cl) | 0.1661 | 0.1770 | Distortion index for Cl-Cu-Cl bond angles, indicating significant angular distortion. |

Cobaloximes serve as important model compounds for studying the chemistry of Vitamin B₁₂, and 4-tert-butylpyridine (B128874) has been successfully incorporated as an axial ligand in these structures. researchgate.netpitt.edu The synthesis of Bromo(4-tert-butylpyridine)cobaloxime has been described, where 4-tert-butylpyridine is added to a methanolic suspension of a cobalt-containing precursor, resulting in the formation of a brown crystalline solid. researchgate.netmsu.edumsu.edu

These model complexes are valuable for understanding the properties and reactivity of the cobalt center in Vitamin B₁₂. researchgate.net The synthesis of related organometallic cobaloxime complexes using 4-tert-butylpyridine (t-BuPy) as a ligand, such as (t-BuPy)Co(DH)₂EPh₃ (where DH is the monoanion of dimethylglyoxime (B607122) and E = Sn or Pb), has also been investigated. nih.gov X-ray crystallography of these complexes provides precise data on the coordination environment of the cobalt atom. nih.gov For instance, in the tin-containing complex, the Co-N(pyridine) bond distance was found to be 2.056(2) Å, while in the lead analogue, it was 2.049(2) Å. nih.gov These low-spin d⁶ cobalt(III) compounds can be characterized using various spectroscopic methods, including NMR and IR spectroscopy. researchgate.netmsu.edu

| Complex | Co-N(Pyridine) Distance (Å) | Co-E Distance (Å) |

|---|---|---|

| (t-BuPy)Co(DH)₂SnPh₃ | 2.056(2) | 2.5568(3) |

| (t-BuPy)Co(DH)₂PbPh₃ | 2.049(2) | 2.6191(4) |

The tert-butyl group is a bulky substituent that exerts significant steric and electronic effects on the properties of a molecule. researchgate.netwikipedia.org In the context of this compound as a ligand, the tert-butyl group at the 2-position, adjacent to the coordinating nitrogen atom, plays a crucial role.

Its large size creates steric hindrance, which can influence the approach of the metal ion to the nitrogen donor atom. researchgate.net This steric bulk can affect the geometry of the resulting coordination complex, including bond lengths and angles. nih.gov The "tert-butyl effect" is often utilized in organic chemistry for the kinetic stabilization of compounds, as its size can inhibit or slow down reactions at nearby sites. researchgate.netwikipedia.org In coordination chemistry, this can lead to the formation of more stable complexes by sterically shielding the metal center. researchgate.net Furthermore, as an electron-donating group, the tert-butyl substituent can influence the electron density on the pyridine ring, which in turn affects the basicity of the nitrogen atom and its ability to coordinate to a metal. Theoretical studies on related systems have shown that bulky tert-butylpyridine can stabilize certain species through strong coordination, but this same bulkiness can create physical space that may impede subsequent chemical processes. chemrxiv.org

Emerging Research Directions and Future Perspectives

Development of Novel Catalytic Systems Utilizing 4-Bromo-2-tert-butylpyridine Derivatives

The unique electronic and steric properties of the this compound scaffold make it an attractive platform for the design of new ligands and catalytic systems. The bromine atom at the 4-position serves as a convenient handle for elaboration through various cross-coupling reactions, allowing for the synthesis of a diverse library of pyridine-based ligands.

Research in this area is moving towards the creation of specialized ligands for asymmetric catalysis, where the bulky tert-butyl group can play a crucial role in establishing a chiral environment around a metal center. Pyridinooxazoline (PyOx) ligands, for example, are a well-established class of bidentate ligands effective in asymmetric catalysis. beilstein-journals.org The development of a scalable synthesis for ligands like (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) highlights the importance of the tert-butyl pyridine (B92270) motif in creating robust chiral catalysts. beilstein-journals.org By utilizing the reactivity of the C-Br bond, this compound can be used as a precursor to generate a variety of substituted pyridine derivatives that can be incorporated into new ligand architectures.

The primary method for derivatizing this compound is through palladium-catalyzed cross-coupling reactions. Reactions such as the Suzuki-Miyaura coupling are instrumental in forming new carbon-carbon bonds, enabling the attachment of aryl or vinyl groups to the pyridine ring. This capability is fundamental for constructing complex bidentate and tridentate ligands that can coordinate with transition metals to catalyze a wide range of organic transformations. The steric hindrance provided by the tert-butyl group can influence the regioselectivity of these catalytic reactions, offering greater control over the synthesis of complex molecules. nbinno.com

Future research is anticipated to focus on synthesizing and screening a variety of ligands derived from this compound for applications in challenging catalytic transformations, including C-H activation and enantioselective synthesis.

Table 1: Potential Catalytic Applications of this compound Derivatives

| Catalyst Type | Synthetic Approach from this compound | Potential Application | Role of tert-Butyl Group |

|---|---|---|---|

| Chiral Pyridine-Oxazoline (PyOx) Ligands | Multi-step synthesis involving coupling and cyclization reactions. | Asymmetric conjugate additions, allylic alkylations. | Induces chirality and enhances enantioselectivity. beilstein-journals.org |

| Bipyridyl Ligands | Suzuki or Stille coupling to introduce a second pyridine ring. | Oxidation catalysis, polymerization. chemicalbook.com | Modifies electronic properties and solubility. chemicalbook.com |

| Pincer Ligands | Sequential cross-coupling reactions to build NNN or CNC coordinating arms. | Dehydrogenation reactions, C-H functionalization. | Provides steric protection to the metal center, enhancing stability. |

Green Chemistry Approaches in the Synthesis and Application of the Compound

In line with the growing emphasis on sustainable chemical manufacturing, research is actively exploring greener methods for the synthesis and application of this compound. Green chemistry principles focus on reducing waste, minimizing energy consumption, and using less hazardous substances.

Microwave-assisted and ultrasound-assisted synthesis are two key areas of investigation. These non-conventional energy sources can significantly accelerate reaction rates, often leading to higher yields and cleaner reaction profiles compared to traditional heating methods. fccollege.ac.innih.gov The application of microwave irradiation has been shown to be effective for the synthesis of various heterocyclic compounds, including substituted pyridines. mdpi.comresearchgate.net Ultrasound irradiation promotes reactions through acoustic cavitation, enhancing mass transfer and enabling reactions to occur under milder conditions, often in greener solvents like water. nih.govnih.gov These techniques are highly applicable to the synthesis of this compound, which typically involves the electrophilic bromination of 2-tert-butylpyridine (B1266198), and its subsequent use in cross-coupling reactions. The adoption of microwave or ultrasound technology could shorten reaction times from hours to minutes and reduce the need for high boiling point, environmentally harmful solvents. nih.gov

Future directions in this field include the development of one-pot synthetic procedures and the use of recyclable catalysts. fccollege.ac.in For instance, a transition-metal-free synthesis of 3-substituted 4-tert-butylpyridine (B128874) derivatives has been developed that utilizes an efficient microwave-assisted aromatization step. researchgate.net Furthermore, exploring the use of supercritical fluids, such as supercritical carbon dioxide (scCO₂), as a reaction medium presents another green alternative. scCO₂ is non-toxic, non-flammable, and can be easily removed and recycled post-reaction. Research has already shown that tert-butylpyridine can be used as an additive to improve the solubility of reagents in scCO₂ for the synthesis of metal-organic frameworks. researchgate.net

Table 2: Comparison of Synthetic Methods for Pyridine Derivatives

| Method | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Conventional Heating | High temperatures, long reaction times (hours). fccollege.ac.in | Well-established and widely used. | High energy consumption, potential for side product formation. fccollege.ac.in |

| Microwave Irradiation | Sealed vessel, rapid heating (minutes). fccollege.ac.inmdpi.com | Reduced reaction times, increased yields, higher purity. fccollege.ac.in | Requires specialized equipment, potential for pressure buildup. |

| Ultrasound Irradiation | Acoustic cavitation at ambient or slightly elevated temperatures. nih.gov | Energy efficient, can be used with greener solvents (e.g., water), shorter reaction times. nih.govnih.gov | Effects can be localized, scalability may be a challenge. |

Advanced Functional Material Design Incorporating Pyridine Scaffolds

Pyridine-containing molecules are integral to the design of advanced functional materials due to their unique electronic properties and coordinating ability. This compound serves as a valuable building block for creating such materials, from light-emitting diodes to porous crystalline structures.

In the field of organic electronics, pyridine derivatives are widely explored for use in Organic Light-Emitting Diodes (OLEDs). researchgate.nettcichemicals.com The pyridine ring can function as an electron-transporting unit or as a ligand in emissive metal complexes. researchgate.netutexas.edu The C-Br bond of this compound allows for its incorporation into larger conjugated systems through reactions like the Suzuki coupling, which is a cornerstone for building the complex organic molecules used in OLEDs. The tert-butyl group can enhance the solubility and processability of these materials, which is crucial for fabricating uniform thin films required for device performance. beilstein-journals.org

Another significant area of research is the use of pyridine-based linkers in the construction of Metal-Organic Frameworks (MOFs). magtech.com.cnsemanticscholar.org MOFs are highly porous materials with applications in gas storage, separation, and catalysis. magtech.com.cnnih.govnih.gov The nitrogen atom of the pyridine ring provides a coordination site for metal ions, forming the nodes of the framework. By using functionalized linkers derived from this compound, it is possible to tune the pore size, surface area, and chemical properties of the resulting MOF. semanticscholar.org For example, the tert-butyl groups can be used to control the framework's hydrophobicity or to create specific binding pockets within the pores. Notably, the related compound tert-butylpyridine has been successfully employed as an additive to facilitate the crystallization of 2D MOFs in environmentally benign supercritical CO₂, demonstrating the utility of this chemical motif in advanced material synthesis. researchgate.net

Future work will likely focus on synthesizing novel, complex pyridine derivatives from this compound to create materials with tailored optical, electronic, and adsorption properties for next-generation electronic devices and specialized chemical applications.

Q & A

Q. Basic (Safety & Handling)

- Personal protective equipment (PPE) : Gloves, goggles, and lab coats are mandatory due to skin/eye irritation risks (H315, H319 hazard codes) .

- Ventilation : Use fume hoods to avoid inhalation (H335 precaution) .

- Waste disposal : Halogenated waste streams comply with EPA guidelines for brominated organics .

What are the challenges in scaling up the synthesis of this compound for industrial research?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。